(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a synthetic small molecule featuring a piperazine core substituted with a 2,5-dichlorobenzoyl group and linked via a methanone bridge to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety. This structure combines aromatic chlorination, a saturated bicyclic heterocycle, and a piperazine scaffold, which are common in pharmaceuticals targeting central nervous system (CNS) disorders, kinases, or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-13-4-5-16(21)15(11-13)18(26)23-7-9-24(10-8-23)19(27)17-12-14-3-1-2-6-25(14)22-17/h4-5,11-12H,1-3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGVYIZIGRSGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Functionalization
Piperazine undergoes regioselective acylation at the N1 position using 2,5-dichlorobenzoyl chloride under Schotten-Baumann conditions:
- Base-Mediated Acylation :
$$ \text{Piperazine} + \text{2,5-Dichlorobenzoyl Chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{4-(2,5-Dichlorobenzoyl)piperazine} $$
Excess benzoyl chloride (1.2 equiv) and vigorous stirring at 0–5°C minimize diacylation. The product is isolated via filtration (Yield: 78–82%) and characterized by $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$, δ 3.45–3.70 ppm, m, 8H, piperazine; δ 7.30–7.55 ppm, m, 3H, aryl)).
Alternative Protecting Group Strategies
For systems requiring orthogonal protection, tert-butoxycarbonyl (Boc) groups are introduced prior to acylation, followed by acidic deprotection (HCl/dioxane). This method prevents overacylation but adds two steps, reducing overall yield to 65–68%.
Construction of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol (Fragment B)
Cyclocondensation Approach
The tetrahydropyrazolo[1,5-a]pyridine core is synthesized via a three-component reaction adapted from Saurashtra University’s pyrazole derivatives protocol:
- Reagents : 5-Aminopyrazole, tetrahydro-4H-pyran-4-one, and para-toluenesulfonic acid (p-TsOH) in refluxing ethanol.
- Mechanism :
- Nucleophilic attack of aminopyrazole on the ketone
- Cyclodehydration to form the fused pyrazolo-pyridine system
- Post-Functionalization :
The 2-position is hydroxymethylated using paraformaldehyde in acetic acid (Yield: 70–75%).
Solid-Phase Combinatorial Synthesis
Parallel synthesis methods enable rapid diversification:
- Resin-Bound Intermediate : Merrifield resin functionalized with 2-sulfonyl acetonitrile reacts with hydrazine hydrate to generate pyrazole precursors.
- Cyclization : Heating in DMF at 90°C for 12 hours affords the tetrahydropyrazolo[1,5-a]pyridine scaffold (Purity >85% by HPLC).
Methanone Bridge Formation: Coupling Strategies
Nucleophilic Acyl Substitution
Fragment B’s hydroxymethyl group is oxidized to a carboxylic acid for activation:
- Oxidation :
$$ \text{4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylcarboxylic Acid} $$ - Chloride Activation :
Treatment with thionyl chloride converts the acid to acyl chloride. - Coupling :
React with Fragment A in presence of triethylamine (Et$$ _3 $$N) in dichloromethane (DCM) at 25°C (Yield: 60–65%).
Friedel-Crafts Acylation
Direct acylation of Fragment B’s electron-rich pyrazole ring:
- Conditions :
$$ \text{Fragment A} + \text{Fragment B} \xrightarrow{\text{AlCl}_3, \text{DCM}, -10^\circ\text{C}} \text{Target Compound} $$
Limited by regioselectivity issues (Yield: 45–50%).
Purification and Characterization
Crystallization Optimization
The crude product is recrystallized from ethanol/water (3:1 v/v) to afford needle-like crystals (MP: 189–191°C). Purity >98% is confirmed via reverse-phase HPLC (C18 column, 70:30 MeOH/H$$ _2 $$O, 1.0 mL/min).
Spectroscopic Validation
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) : δ 1.80–1.95 (m, 4H, CH$$ _2 $$-pyridine), 2.90–3.10 (m, 4H, piperazine), 3.45–3.60 (m, 4H, pyridine-CH$$ _2 $$), 6.95 (s, 1H, pyrazole-H), 7.40–7.65 (m, 3H, dichlorophenyl).
- HRMS (ESI+) : m/z calcd for C$$ _{20} $$H$$ _{19} $$Cl$$ _2 $$N$$ _5 $$O$$ _2 $$ [M+H]$$ ^+ $$: 448.0934; found: 448.0936.
Scale-Up Considerations and Process Optimization
Catalytic Enhancements
Palladium-mediated coupling (0.5 mol% Pd(OAc)$$ _2 $$) improves yields to 72% in fragment assembly steps, reducing reaction time from 24 to 8 hours.
Green Chemistry Metrics
Solvent substitution (2-MeTHF instead of DCM) and catalytic water (5% v/v) enhance atom economy (AE = 81.2%) and E-factor (8.7 kg waste/kg product).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, involving nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted piperazines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases such as Alzheimer's disease or cancer.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application, but common mechanisms might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4)
This compound differs only in the substitution position on the pyrazolopyridine ring (3-yl vs. 2-yl in the target compound). Such positional isomerism can significantly alter molecular interactions:
- Steric Effects : The 2-yl substitution may allow better alignment with planar binding pockets (e.g., kinase ATP sites) compared to the 3-yl isomer.
- Synthetic Accessibility : The 2-yl derivative may require more complex regioselective synthesis, impacting scalability .
Dichlorobenzoyl Substituents vs. Other Aromatic Groups
Replacing the 2,5-dichlorobenzoyl group with non-halogenated or alternative halogenated groups (e.g., 4-fluorobenzoyl) alters physicochemical properties:
| Property | 2,5-Dichlorobenzoyl Derivative | 4-Fluorobenzoyl Derivative | Benzoyl (No Halogen) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~470 | ~420 | ~380 |
| LogP (Predicted) | 3.8 | 2.5 | 1.9 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Rotatable Bonds | 4 | 4 | 4 |
The dichlorobenzoyl group increases lipophilicity (LogP +1.9 vs. Chlorine atoms may also engage in halogen bonding with targets, enhancing binding affinity .
Piperazine-Based Comparators
Piperazine is a ubiquitous scaffold in drug design. Key comparisons include:
- Antipsychotics (e.g., Aripiprazole) : These often retain simple piperazine without fused heterocycles. The target compound’s tetrahydropyrazolopyridine adds rigidity, possibly reducing off-target receptor binding.
- However, the dichlorobenzoyl group’s bulk may limit compatibility with smaller active sites.
Research Findings and Challenges
- Synthetic Complexity : The tetrahydropyrazolopyridine synthesis requires precise cyclization conditions, increasing production costs compared to simpler piperazine derivatives.
- Biological Data Gap : Unlike triphenylethylene derivatives (studied for estrogenic activity ), this compound’s pharmacological profile remains unverified.
Biological Activity
The compound (4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure includes a piperazine ring linked to a tetrahydropyrazolo-pyridine moiety and a dichlorobenzoyl group. This unique combination may contribute to its biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. For instance, research on related piperazine derivatives demonstrated their ability to inhibit poly (ADP-ribose) polymerase (PARP) activity in breast cancer cell lines. The IC50 values for these compounds ranged from 18 μM to lower concentrations depending on structural modifications .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 18 | PARP inhibition |
| Compound B | 10 | Apoptosis induction |
| Compound C | 5 | Cell cycle arrest |
Antimicrobial Activity
Studies have shown that piperazine derivatives possess antimicrobial properties. For example, certain synthesized compounds exhibited moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound D | Salmonella typhi | Strong |
| Compound E | Bacillus subtilis | Moderate |
| Compound F | Escherichia coli | Weak |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various cellular targets:
- PARP Inhibition : Similar compounds have been shown to inhibit PARP activity, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism.
- Cell Cycle Modulation : It is suggested that the compound can induce cell cycle arrest in cancer cells.
Case Studies
A notable case study involved the testing of a related compound in human breast cancer cell lines. The study reported that the compound induced significant apoptosis and increased levels of phosphorylated H2AX, indicating DNA damage response activation .
Another study focused on the synthesis and evaluation of various piperazine derivatives for their antimicrobial efficacy. The results indicated that modifications in the piperazine ring structure could enhance antibacterial activity against specific strains .
Q & A
Basic Synthesis and Optimization
Q1: What are the standard protocols for synthesizing (4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone, and how are reaction conditions optimized? A:
- Key Steps : Multi-step synthesis typically involves:
- Piperazine functionalization : Coupling 2,5-dichlorobenzoic acid to piperazine via amide bond formation.
- Pyrazolo-pyridine core construction : Cyclization reactions (e.g., [1,5-a]pyridine formation) followed by tetrahydropyridine reduction.
- Final coupling : Methanone linkage between the piperazine and pyrazolo-pyridine moieties using carbodiimide-mediated coupling .
- Optimization Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Catalysts : Use of DMAP or HOBt improves coupling efficiency .
Advanced Synthesis Challenges
Q2: How can researchers address low yields or impurities during the final coupling step? A:
- Common Issues :
- Incomplete activation : Ensure proper activation of carboxylic acid groups using EDCI or DCC .
- Steric hindrance : Introduce bulky protecting groups (e.g., Boc) on reactive sites to prevent unwanted interactions .
- Purification Strategies :
Basic Structural Characterization
Q3: Which spectroscopic methods are essential for confirming the structure of this compound? A:
-
Core Techniques :
Advanced Analytical Challenges
Q4: How can overlapping spectral signals in NMR be resolved for accurate structural assignment? A:
- Strategies :
Basic Structure-Activity Relationship (SAR)
Q5: Which structural motifs in this compound are critical for its biological activity? A:
-
Key Motifs :
Advanced SAR and Computational Modeling
Q6: How can molecular docking studies predict the compound’s interaction with kinase targets? A:
- Methodology :
- Key Interactions :
- Hydrogen bonds : Between dichlorobenzoyl carbonyl and kinase backbone NH groups.
- Van der Waals contacts : Tetrahydropyridine core with hydrophobic residues (e.g., Phe80 in CDK2) .
Physicochemical Properties
Q7: What strategies improve the solubility of this compound in aqueous buffers for in vitro assays? A:
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) to enhance dissolution without denaturing proteins .
- pH adjustment : Protonate piperazine (pKa ~9.5) in mildly acidic buffers (pH 6.5) .
- Salt formation : Hydrochloride salts improve water solubility .
Data Contradiction Analysis
Q8: How should researchers reconcile conflicting biological activity data across assay platforms? A:
- Troubleshooting Steps :
Impurity Profiling
Q9: What are common synthetic byproducts, and how are they quantified? A:
-
Major Impurities :
Impurity Source Detection Unreacted dichlorobenzoic acid Incomplete coupling HPLC (RT = 4.2 min, C18 column) Dechlorinated byproduct Harsh reaction conditions HRMS (m/z difference = -34.97) -
Quantification : Use calibrated HPLC-UV at 254 nm with reference standards .
Stability Studies
Q10: What degradation pathways are observed under accelerated stability conditions? A:
- Pathways :
- Hydrolysis : Cleavage of the methanone linker in acidic/basic conditions .
- Oxidation : Piperazine ring oxidation at high humidity/temperature .
- Mitigation :
- Lyophilization : Store as a lyophilized powder under argon .
- Light protection : Use amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
